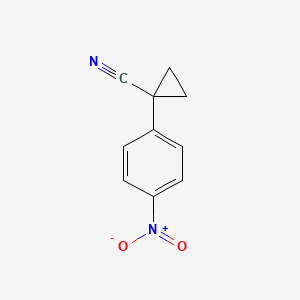

1-(4-Nitrophenyl)cyclopropanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrophenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHRZXOPOFLZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402846 | |

| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408328-42-7 | |

| Record name | 1-(4-nitrophenyl)cyclopropanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Nitrophenyl)cyclopropanecarbonitrile CAS number and properties

An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and synthetic methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted cyclopropane derivative containing a p-nitrophenyl group and a nitrile functional group.

Table 1: General Information

| Parameter | Value | Reference |

| CAS Number | 408328-42-7 | [1][2][3] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][3] |

| Molecular Weight | 188.18 g/mol | [1][3] |

| Purity | ≥98% | [1][2] |

| Synonyms | 1-(4-NITRO-PHENYL)-CYCLOPROPANECARBONITRILE, Cyclopropanecarbonitrile, 1-(4-nitrophenyl)- | [1][3] |

| InChI Key | YUHRZXOPOFLZEV-UHFFFAOYSA-N | [2] |

| SMILES | C1=C(C=CC(=C1)--INVALID-LINK--[O-])C2(CC2)C#N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 156-158 °C | [3] |

| Boiling Point (Predicted) | 370.0 ± 35.0 °C | [3] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [3] |

| Storage Temperature | 4°C | [1] |

Table 3: Computational Data

| Descriptor | Value | Reference |

| Topological Polar Surface Area (TPSA) | 66.93 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.15 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Safety and Handling

General safety precautions for similar compounds include:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

May cause damage to organs (e.g., kidney, liver) through prolonged or repeated exposure.

-

Causes severe skin burns and eye damage.

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the searched literature, general methods for the synthesis of substituted cyclopropanes are well-established.[5][6] One common approach involves the reaction of an activated alkene with a suitable carbene or carbene equivalent.

A plausible synthetic route could involve the reaction of 4-nitrophenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base.

This compound can serve as a precursor for other molecules. For instance, it can be hydrolyzed to form 1-(4-nitrophenyl)-cyclopropanecarboxylic acid.[7]

Experimental Protocols

Hydrolysis of this compound to 1-(4-Nitrophenyl)-cyclopropanecarboxylic acid [7]

This protocol describes the conversion of the nitrile group to a carboxylic acid.

Materials:

-

This compound

-

Concentrated sulfuric acid

-

Distilled water

-

250 mL three-necked round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Place this compound (e.g., 12.77 g, 67.16 mmol) into a 250 mL three-necked round-bottomed flask.

-

Add distilled water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with distilled water (30 mL).

-

Dry the solid under vacuum to yield 1-(4-nitrophenyl)-cyclopropanecarboxylic acid.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched results. However, related structures can provide an indication of expected spectral features. For example, the ¹H NMR of a related compound, 1-(4-nitrophenyl)-cyclopropanecarboxylic acid, shows signals in the aromatic region (δ 8.21-8.11 and 7.58-7.64) and for the cyclopropyl protons (δ 1.5-1.6 and 1.2-1.3).[7] The presence of the 4-nitrophenyl group would be expected to give characteristic signals in the aromatic region of the ¹H NMR spectrum and characteristic absorbances in the IR spectrum for the nitro group (around 1520 and 1340 cm⁻¹) and the nitrile group (around 2250 cm⁻¹).

Potential Applications

The searched literature does not specify direct applications or biological activities for this compound. However, the presence of the cyclopropane ring, a common motif in medicinal chemistry, and the reactive nitrile and nitro groups suggest its potential as an intermediate in the synthesis of more complex molecules with potential biological activity. For instance, a related compound, 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile, is a key intermediate for synthesizing NVP-BEZ-235 derivatives, which have applications in pharmaceuticals.[8] Further research would be needed to explore the utility of this compound in drug discovery and materials science.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 3. 408328-42-7 CAS MSDS (1-(4-NITRO-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. First synthesis of acylated nitrocyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclopropane synthesis [organic-chemistry.org]

- 7. 1-(4-NITRO-PHENYL)-CYCLOPROPANECARBOXYLIC ACID CAS#: 23348-99-4 [amp.chemicalbook.com]

- 8. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-(4-Nitrophenyl)cyclopropanecarbonitrile, a molecule of interest to researchers in medicinal chemistry and materials science. The synthesis involves a phase-transfer catalyzed (PTC) reaction between 4-nitrobenzyl cyanide and 1,2-dibromoethane. This method is advantageous as it can be performed under mild conditions with high potential for good yields and selectivity.[1][2][3]

Core Synthesis Mechanism

The proposed synthesis proceeds via a nucleophilic substitution reaction followed by an intramolecular cyclization, facilitated by a phase-transfer catalyst. The mechanism can be broken down into the following key steps:

-

Deprotonation: In the presence of a strong base, the α-proton of 4-nitrobenzyl cyanide is abstracted to form a resonance-stabilized carbanion. The electron-withdrawing nitro and cyano groups increase the acidity of this proton, facilitating its removal.

-

Phase-Transfer Catalysis: A phase-transfer catalyst, such as a quaternary ammonium salt, transports the carbanion from the aqueous or solid phase to the organic phase where the 1,2-dibromoethane is dissolved.[4][5]

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion in an SN2 reaction.[6]

-

Intramolecular Cyclization: The resulting intermediate undergoes a subsequent intramolecular SN2 reaction. The newly formed carbanionic center attacks the remaining carbon atom bearing a bromine atom, leading to the formation of the cyclopropane ring and elimination of the second bromide ion.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. These values are based on typical conditions for similar phase-transfer catalyzed cyclopropanation reactions.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Nitrobenzyl Cyanide | 1.0 eq | Starting material. The synthesis of p-nitrobenzyl cyanide is well-documented.[7] |

| 1,2-Dibromoethane | 1.1 - 1.5 eq | Used in slight excess to ensure complete reaction of the starting material. |

| Sodium Hydroxide (50% aq.) | 2.0 - 3.0 eq | Acts as the base for deprotonation. |

| Phase-Transfer Catalyst | 0.05 - 0.1 eq | e.g., Tetrabutylammonium bromide (TBAB). |

| Reaction Conditions | ||

| Solvent | Toluene or Dichloromethane | An organic solvent is required to dissolve the reactants. |

| Temperature | 25 - 50 °C | The reaction is typically carried out at room temperature or with gentle heating. |

| Reaction Time | 4 - 8 hours | Monitored by Thin Layer Chromatography (TLC). |

| Yield | ||

| Isolated Yield | 75 - 85% | Expected yield after purification by column chromatography or recrystallization. |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

-

4-Nitrobenzyl cyanide

-

1,2-Dibromoethane

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl cyanide (10.0 g, 61.7 mmol), 1,2-dibromoethane (10.4 mL, 123.4 mmol), tetrabutylammonium bromide (1.0 g, 3.1 mmol), and toluene (100 mL).

-

Reaction Execution: While stirring vigorously, slowly add 50% aqueous sodium hydroxide (20 mL) to the reaction mixture. The reaction is exothermic, and the temperature may rise. Maintain the temperature between 25-30 °C using a water bath if necessary. Continue stirring for 6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by TLC using a mixture of hexane and ethyl acetate (4:1) as the eluent.

-

Work-up: After the reaction is complete, add water (100 mL) to the mixture and transfer it to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Isolation: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Logical Workflow of the Synthesis

The following diagram outlines the experimental workflow for the synthesis and purification of the target compound.

References

1-(4-Nitrophenyl)cyclopropanecarbonitrile chemical structure and IUPAC name

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, including its chemical structure, nomenclature, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

This compound is a chemical compound featuring a cyclopropane ring substituted with both a nitrile (-C≡N) group and a 4-nitrophenyl group at the same carbon atom.

-

IUPAC Name: 1-(4-nitrophenyl)cyclopropane-1-carbonitrile.[1][2]

-

Chemical Structure:

-

The structure consists of a central three-membered carbon ring (cyclopropane).

-

One carbon of the cyclopropane ring is bonded to a phenyl ring.

-

This phenyl ring is substituted at the para (4-position) with a nitro group (-NO₂).

-

The same cyclopropane carbon is also bonded to a nitrile group (-C≡N).

-

Chemical and Physical Properties

The key identifiers and computed physicochemical properties of the compound are summarized below for reference.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 408328-42-7[1][2] |

| Molecular Formula | C₁₀H₈N₂O₂[1][2] |

| Molecular Weight | 188.18 g/mol [1][2] |

| SMILES | C1=C(C=CC(=C1)--INVALID-LINK--[O-])C2(CC2)C#N[1] |

| InChI Key | YUHRZXOPOFLZEV-UHFFFAOYSA-N[3] |

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 66.93 Ų[1] |

| LogP (octanol-water partition coefficient) | 2.15[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Hydrogen Bond Donors | 0[1] |

| Rotatable Bonds | 2[1] |

Experimental Protocols

While the synthesis of this compound itself is not detailed in the provided references, a key reaction involving its use as a starting material is the hydrolysis to form 1-(4-nitrophenyl)-cyclopropanecarboxylic acid. This procedure is relevant for researchers looking to derivatize the nitrile group.

Experiment: Synthesis of 1-(4-nitrophenyl)-cyclopropanecarboxylic acid via Hydrolysis

This protocol details the conversion of the nitrile functional group to a carboxylic acid through acid-catalyzed hydrolysis.[4]

Materials and Equipment:

-

Reactant: this compound (12.77 g, 67.16 mmol)

-

Reagents: Water (79 mL), Concentrated Sulfuric Acid (56 mL)

-

Apparatus: 250 mL three-necked round-bottomed flask, reflux condenser, heating mantle, filtration apparatus, vacuum drying oven.

-

Monitoring: Thin Layer Chromatography (TLC) with 100% ethyl acetate as the mobile phase.

Procedure:

-

Combine this compound, water, and concentrated sulfuric acid in the three-necked round-bottomed flask.[4]

-

Heat the reaction mixture to reflux and maintain it overnight.[4]

-

Monitor the reaction's progress using TLC. The Rf value for the product, 1-(4-nitrophenyl)-cyclopropanecarboxylic acid, is 0.49 in 100% ethyl acetate.[4]

-

Once the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.[4]

-

Collect the resulting solid precipitate by filtration.[4]

-

Wash the collected solid with distilled water (30 mL).[4]

-

Dry the final product under vacuum overnight to yield 1-(4-nitrophenyl)-cyclopropanecarboxylic acid. The reported yield for this procedure is 62%.[4]

Synthesis Pathway Visualization

Nitrocyclopropanes are commonly synthesized via a Michael-Initiated Ring Closure (MIRC) reaction.[5] This pathway involves the conjugate addition of a nucleophile (Michael donor), such as a malonate, to a nitro-olefin (Michael acceptor), followed by an intramolecular cyclization to form the cyclopropane ring.

Caption: General workflow for nitrocyclopropane synthesis via Michael-Initiated Ring Closure (MIRC).

References

- 1. chemscene.com [chemscene.com]

- 2. 408328-42-7 CAS MSDS (1-(4-NITRO-PHENYL)-CYCLOPROPANECARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-(4-Nitrophenyl)cyclopropane-1-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in Common Organic Solvents

Disclaimer: As of late 2025, a comprehensive literature search has revealed a significant lack of specific, quantitative experimental data on the solubility of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in common organic solvents. This technical guide has been developed to provide a robust framework for researchers, scientists, and drug development professionals by presenting solubility data for structurally analogous compounds and detailing standard experimental protocols for determining these essential parameters.

Introduction

This compound is a niche organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a polar nitro group, a moderately polar nitrile group, and a nonpolar cyclopropane and phenyl backbone, suggests a nuanced solubility profile. Understanding its solubility is critical for its synthesis, purification, formulation, and application in various experimental and industrial settings. This guide provides an estimation of its solubility based on related compounds and outlines the methodologies for its empirical determination.

Predicted Physicochemical Properties and Solubility Profile

While specific data for this compound is not available, its physicochemical properties can be inferred from its structure and from data on analogous compounds. The presence of the p-nitrophenyl and nitrile moieties are key determinants of its solubility.

Qualitative Assessment: The principle of "like dissolves like" provides a foundational understanding of solubility. The nitro and nitrile groups introduce significant polarity, suggesting potential solubility in polar aprotic and some polar protic solvents. The phenyl and cyclopropane components contribute to its nonpolar character, indicating likely solubility in solvents with moderate polarity and some nonpolar solvents. It is expected to have low solubility in water due to the significant nonpolar surface area.

Data from Structurally Similar Compounds: To provide a more quantitative estimation, solubility data for o-nitrophenylacetonitrile and qualitative information for p-nitrophenylacetonitrile are presented. These compounds share the key nitrophenyl and acetonitrile functionalities with the target molecule. A study on o-nitrophenylacetonitrile provides extensive quantitative data across a range of solvents and temperatures.[1] p-Nitrophenylacetonitrile is reported to be soluble in ethanol and ether, but insoluble in water.[2][3][4]

Table 1: Experimental Solubility of o-Nitrophenylacetonitrile in Various Organic Solvents at Different Temperatures (mole fraction, 10³x)

| Temperature (K) | Acetone | Acetonitrile | Methanol | Ethanol | Toluene | Ethyl Acetate | Cyclohexane |

| 278.15 | 438.51 | 306.42 | 116.34 | 90.15 | 216.73 | 389.12 | 16.84 |

| 283.15 | 489.12 | 345.18 | 135.82 | 105.47 | 249.81 | 435.19 | 21.15 |

| 288.15 | 541.33 | 386.21 | 157.11 | 122.18 | 285.42 | 483.27 | 26.18 |

| 293.15 | 595.24 | 429.35 | 180.17 | 140.23 | 323.57 | 533.41 | 32.01 |

| 298.15 | 650.91 | 474.48 | 205.12 | 159.56 | 364.21 | 585.63 | 38.73 |

| 303.15 | 708.33 | 521.45 | 232.13 | 180.12 | 407.28 | 639.94 | 46.42 |

| 308.15 | 767.45 | 570.11 | 261.15 | 201.85 | 452.71 | 696.31 | 55.19 |

| 313.15 | - | 620.29 | 292.24 | 224.67 | 500.42 | 754.72 | 65.12 |

| 318.15 | - | 671.83 | 325.41 | 248.51 | 550.31 | 815.14 | 76.31 |

| 323.15 | - | 724.58 | 360.62 | 273.28 | 602.28 | 877.53 | 88.84 |

| 328.15 | - | - | 397.83 | 298.89 | - | - | - |

| 333.15 | - | - | 437.01 | 325.27 | - | - | - |

Data extracted from the Journal of Chemical & Engineering Data.[1]

Based on this data, it is reasonable to predict that this compound will exhibit good solubility in polar aprotic solvents like acetone and acetonitrile, moderate solubility in alcohols like methanol and ethanol, and lower solubility in nonpolar solvents like cyclohexane.

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of a crystalline solid in an organic solvent is the isothermal shake-flask method.[1]

Objective: To determine the equilibrium concentration of this compound in a selection of organic solvents at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, hexane) of high purity

-

Glass vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware for dilutions

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials.

-

Accurately add a known volume or mass of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the solvent using the following formula, accounting for the dilution factor:

Solubility (g/L) = Measured Concentration (g/L) x Dilution Factor

Solubility can also be expressed in other units such as mol/L or as a mole fraction.

-

Visualizations

The following diagrams illustrate the logical relationships in solubility and a typical experimental workflow.

Caption: "Like Dissolves Like" Principle.

Caption: Isothermal Shake-Flask Solubility Workflow.

References

An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopropanecarbonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, a niche chemical compound with potential applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol, and explores its known reactions. While specific biological data for this compound is limited in publicly accessible literature, this guide discusses the broader context of the biological activities associated with cyclopropane and nitro-containing moieties, suggesting potential avenues for future research and drug development.

Introduction

This compound (CAS No. 408328-42-7) is a small molecule characterized by the presence of a cyclopropane ring, a nitrile group, and a 4-nitrophenyl substituent. The unique strained three-membered ring of the cyclopropane moiety, combined with the electron-withdrawing nature of the nitrile and nitro groups, imparts distinct chemical reactivity and potential biological activity to the molecule. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers interested in its synthesis and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 408328-42-7 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1][2] |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Melting Point | 156-158 °C | |

| Boiling Point (Predicted) | 370.0 ± 35.0 °C | |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | |

| Appearance | Light yellow to green-yellow solid | |

| Purity | ≥98% (Commercially available) | [1] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

Proposed Synthetic Pathway

The logical synthetic route to this compound is the cyclization of 4-nitrophenylacetonitrile with 1,2-dibromoethane. This reaction is typically facilitated by a strong base and a phase-transfer catalyst to promote the reaction between the aqueous and organic phases.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 1-phenylcyclopropanecarbonitrile and is expected to yield the desired product.

Materials:

-

4-Nitrophenylacetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenylacetonitrile (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add a 50% aqueous solution of sodium hydroxide (2.0 eq). Then, add the phase-transfer catalyst, tetrabutylammonium bromide (0.1 eq).

-

Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 40-45 °C for dichloromethane) and maintain for several hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Chemical Reactions

The primary reaction documented for this compound is the hydrolysis of the nitrile group to a carboxylic acid.

Hydrolysis to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

The nitrile functionality can be readily hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, 1-(4-nitrophenyl)cyclopropanecarboxylic acid. This transformation is a key step for further derivatization.

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocol for Hydrolysis[3]

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Ethyl acetate for TLC

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: Place this compound (12.77 g, 67.16 mmol) in a 250 mL three-necked round-bottomed flask.

-

Addition of Acid and Water: Add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

-

Reaction: Heat the reaction mixture to reflux overnight. Monitor the reaction progress by TLC using 100% ethyl acetate as the eluent (product Rf value 0.49).

-

Isolation: After completion of the reaction, cool the mixture. Collect the precipitate by filtration.

-

Washing and Drying: Wash the resulting solid with distilled water (30 mL) and dry it under vacuum overnight to yield 1-(4-nitrophenyl)-cyclopropanecarboxylic acid (8.67 g, 41.45 mmol, 62% yield).[3]

Potential Applications in Drug Discovery

While no specific biological activities or drug development applications have been reported for this compound itself, its structural motifs are present in various biologically active molecules.

-

Cyclopropane Ring: The cyclopropane scaffold is a valuable component in medicinal chemistry. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. It can also improve metabolic stability and other pharmacokinetic properties.

-

Nitro Group: Aromatic nitro compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The nitro group can be reduced in vivo to form reactive intermediates that can interact with cellular macromolecules.

-

Nitrile Group: The nitrile group can act as a hydrogen bond acceptor and is present in numerous approved drugs. It is generally metabolically stable.

Given these features, this compound could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile.

Conclusion

This compound is a readily accessible compound with interesting chemical features. This guide has provided a detailed overview of its properties and a reliable protocol for its synthesis and subsequent hydrolysis. While its own biological profile remains to be elucidated, its structural components suggest that it could be a valuable starting material for the development of new chemical entities with potential applications in medicinal chemistry and drug discovery. Further investigation into the biological activities of this compound and its derivatives is encouraged.

Caption: A general workflow for evaluating novel compounds in drug discovery.

References

Theoretical Properties and Experimental Profile of 1-(4-Nitrophenyl)cyclopropanecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and experimental characterization of 1-(4-Nitrophenyl)cyclopropanecarbonitrile. This document is intended to serve as a core resource for researchers and professionals in drug development and materials science. The guide details predicted physicochemical and electronic properties based on established computational methodologies for analogous structures. Furthermore, it outlines detailed experimental protocols for the synthesis and spectroscopic characterization of the title compound, drawing from established procedures for similar aryl cyclopropane derivatives. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

This compound is a substituted aromatic cyclopropane derivative. The presence of the electron-withdrawing nitro group and the strained cyclopropane ring imparts unique electronic and steric characteristics to the molecule, making it an interesting candidate for investigation in medicinal chemistry and materials science. The nitrile functionality offers a versatile handle for further synthetic modifications. Understanding the theoretical underpinnings of its structure and reactivity, alongside robust experimental data, is crucial for its potential applications. This guide consolidates predictive theoretical data and established experimental methodologies to provide a foundational understanding of this compound.

Theoretical Properties

The theoretical properties of this compound can be predicted using computational chemistry methods. Density Functional Theory (DFT) is a powerful tool for elucidating the electronic structure, geometry, and spectroscopic properties of organic molecules[1][2]. The following data are representative values that would be expected from calculations on this molecule, based on methodologies applied to structurally similar compounds.

Physicochemical Properties

A summary of the predicted physicochemical properties is presented in Table 1. These parameters are crucial for predicting the molecule's behavior in various chemical and biological environments.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight ( g/mol ) | 188.18 |

| Melting Point (°C) | 156-158 |

| Boiling Point (°C) | 370.0 ± 35.0 |

| Density (g/cm³) | 1.31 ± 0.1 |

| Topological Polar Surface Area (TPSA) (Ų) | 66.93 |

| logP | 2.15 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

Optimized Geometrical Parameters

The optimized molecular geometry, including bond lengths and bond angles, can be calculated to understand the spatial arrangement of atoms. Table 2 presents predicted key geometrical parameters based on DFT calculations (e.g., B3LYP/6-311G** level of theory) as performed on analogous structures[1].

Table 2: Predicted Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value (Å/°) |

| Bond Lengths | C-C (cyclopropane) | ~1.51 |

| C-C (phenyl) | ~1.39 | |

| C-N (nitrile) | ~1.15 | |

| C-N (nitro) | ~1.48 | |

| N-O (nitro) | ~1.22 | |

| Bond Angles | C-C-C (cyclopropane) | ~60 |

| C-C-C (phenyl) | ~120 | |

| C-C≡N (nitrile) | ~178 | |

| O-N-O (nitro) | ~124 |

Electronic Properties

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), provide insights into the reactivity and intermolecular interactions of the molecule. Table 3 summarizes these predicted electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability[1][2]. The MEP map visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| HOMO Energy (eV) | -7.5 to -8.5 |

| LUMO Energy (eV) | -2.5 to -3.5 |

| HOMO-LUMO Gap (eV) | 4.0 to 5.0 |

| Dipole Moment (Debye) | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP): The MEP surface would likely show negative potential (red/yellow) localized around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these as sites susceptible to electrophilic attack. The hydrogen atoms of the phenyl and cyclopropane rings would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound, adapted from established procedures for similar compounds[3].

Synthesis of this compound

The synthesis can be achieved via a phase-transfer catalyzed cyclopropanation of 4-nitrophenylacetonitrile with 1,2-dibromoethane.

Experimental Workflow Diagram:

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, crystal structure, spectra and quantum chemical study on 1-phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Activated Cyclopropane Ring: A Technical Guide to the Reactivity of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the cyclopropane ring in 1-(4-Nitrophenyl)cyclopropanecarbonitrile. This molecule is a classic example of a donor-acceptor (D-A) cyclopropane, a class of compounds of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclopropane moiety, coupled with the powerful electron-withdrawing effects of the para-nitrophenyl and cyano substituents, renders the molecule highly susceptible to a variety of ring-opening reactions. This unique reactivity profile makes it a versatile building block for the synthesis of complex molecular architectures.

Core Concepts: The Electronic Nature of this compound

The reactivity of this compound is dominated by the electronic interplay between the cyclopropane ring and its substituents. The three-membered ring possesses significant angle strain (approximately 27 kcal/mol), which provides a thermodynamic driving force for reactions that lead to ring cleavage.[1]

The carbon-carbon bonds of the cyclopropane ring have a higher p-character than those in typical alkanes, allowing the ring to act as a weak π-electron donor.[2] Conversely, the 4-nitrophenyl and cyano groups are potent electron-withdrawing groups. This "push-pull" electronic arrangement, characteristic of D-A cyclopropanes, polarizes the molecule, making the carbon atom bearing the electron-withdrawing groups (C1) highly electrophilic and susceptible to nucleophilic attack. The presence of these activating groups facilitates ring-opening under milder conditions than those required for unactivated cyclopropanes.[3][4]

Synthesis of this compound

While specific literature detailing the synthesis of this compound is not abundant, a general and efficient method for the synthesis of 1-arylcyclopropanecarbonitriles involves phase-transfer catalysis (PTC). This approach is a strong candidate for the preparation of the title compound.

Proposed Synthetic Pathway

The synthesis would likely proceed via the cycloalkylation of 4-nitrophenylacetonitrile with 1,2-dihaloethane.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of 1-Arylcyclopropanecarbonitriles via Phase-Transfer Catalysis

The following is a general procedure adapted from the synthesis of related 1-arylcyclopropanecarbonitriles and can be optimized for the target molecule.

Materials:

-

4-Nitrophenylacetonitrile

-

1,2-Dibromoethane

-

50% aqueous Sodium Hydroxide (NaOH) solution

-

Quaternary ammonium salt (e.g., benzyltriethylammonium chloride) as a phase-transfer catalyst

-

Toluene or another suitable organic solvent

-

Dichloromethane for extraction

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-nitrophenylacetonitrile and a catalytic amount of the quaternary ammonium salt in toluene, add 1,2-dibromoethane.

-

Slowly add the 50% aqueous NaOH solution to the mixture at room temperature. An exothermic reaction may be observed.

-

Continue stirring vigorously at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Reactivity of the Cyclopropane Ring: Nucleophilic Ring-Opening Reactions

The primary mode of reactivity for this compound is the nucleophilic opening of the strained cyclopropane ring. The presence of the electron-withdrawing groups makes the cyclopropane ring an excellent electrophile.

General Mechanism of Nucleophilic Ring-Opening

The reaction is typically initiated by the attack of a nucleophile on one of the methylene carbons of the cyclopropane ring. This can proceed through different pathways depending on the reaction conditions, particularly the presence of an acid catalyst.

Brønsted Acid-Catalyzed Ring Opening:

In the presence of a Brønsted acid, the reaction is thought to proceed via protonation of the nitrile nitrogen, which further enhances the electrophilicity of the cyclopropane ring. The nucleophile then attacks a methylene carbon, leading to a concerted ring-opening. This pathway is particularly effective when using fluorinated alcohols like hexafluoroisopropanol (HFIP) as the solvent, which can stabilize the developing transition state.

Caption: Brønsted acid-catalyzed nucleophilic ring-opening mechanism.

Quantitative Data from an Analogous System

While specific quantitative data for the ring-opening of this compound is scarce in the literature, valuable insights can be drawn from its close analog, cyclopropyl p-nitrophenyl ketone. The reactivity of these two compounds is expected to be similar due to the presence of the same activating p-nitrophenyl group. The following table summarizes the yields for the Brønsted acid-catalyzed ring-opening hydroarylation of cyclopropyl p-nitrophenyl ketone with various arene nucleophiles.

| Entry | Arene Nucleophile | Product | Yield (%) |

| 1 | 1,3,5-Trimethoxybenzene | 1-(2,4,6-trimethoxyphenyl)-4-(4-nitrophenyl)butan-1-one | 82 |

| 2 | 1,3-Dimethoxybenzene | 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)butan-1-one | 75 |

Data adapted from the ring-opening hydroarylation of cyclopropyl p-nitrophenyl ketone.

Experimental Protocol: General Procedure for Nucleophilic Ring-Opening

The following protocol is a general method for the Brønsted acid-catalyzed ring-opening of D-A cyclopropanes and can be adapted for this compound with various nucleophiles.

Materials:

-

This compound

-

Nucleophile (e.g., electron-rich arene, indole, sodium azide) (1.2 equivalents)

-

Hexafluoroisopropanol (HFIP)

-

Triflic acid (TfOH) (1-10 mol%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a vial, add this compound (1 equivalent) and the desired nucleophile (1.2 equivalents).

-

Dissolve the solids in HFIP to a concentration of approximately 0.1 M with respect to the cyclopropane.

-

Add triflic acid (1-10 mol%) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the ring-opened product.

Caption: Experimental workflow for nucleophilic ring-opening.

Relevance in Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry, often referred to as a "bioisostere" for phenyl rings or other functional groups.[2] Its incorporation into drug candidates can lead to improvements in various pharmacokinetic and pharmacodynamic properties, such as:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in alkyl chains.[2]

-

Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.[2]

-

Solubility and Permeability: The introduction of a cyclopropyl group can modulate the lipophilicity of a molecule, which can influence its solubility and ability to cross biological membranes.[2]

While there is no specific information in the reviewed literature detailing the use of this compound in any signaling pathways or as a component of a specific drug candidate, its nature as a D-A cyclopropane makes it a potentially useful intermediate for the synthesis of novel, conformationally constrained molecules for drug discovery programs. The ring-opening reactions described provide a route to linear structures with defined stereochemistry, which can be valuable for structure-activity relationship (SAR) studies. The nitrile group itself is also a common pharmacophore found in numerous approved drugs.

Conclusion

This compound is a highly activated cyclopropane derivative with significant potential as a synthetic building block. Its reactivity is governed by the synergistic effects of ring strain and strong electron-withdrawing substituents, making it an excellent substrate for nucleophilic ring-opening reactions. While direct experimental data for this specific compound is limited, analogies to closely related systems provide a strong framework for predicting its chemical behavior and for the development of synthetic protocols. The versatile reactivity of this and other D-A cyclopropanes, combined with the favorable properties of the cyclopropyl motif in medicinal chemistry, underscores their importance for researchers, scientists, and drug development professionals.

References

The Latent Therapeutic Potential of 1-(4-Nitrophenyl)cyclopropanecarbonitrile: An In-depth Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective applications of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in medicinal chemistry. By dissecting its constituent chemical motifs—the cyclopropyl ring, the 4-nitrophenyl group, and the nitrile moiety—we extrapolate its potential as a therapeutic agent, particularly in the realms of oncology and enzyme inhibition. This document synthesizes data from analogous compounds to build a compelling case for its further investigation, providing detailed experimental protocols and conceptual frameworks for its evaluation.

Introduction: Deconstructing this compound

This compound is a small molecule whose potential in medicinal chemistry has yet to be fully elucidated. Its structure, however, is a composite of three key pharmacophoric features that have independently demonstrated significant utility in drug design and development.

-

The Cyclopropyl Ring: This three-membered carbocycle is a bioisostere for various functional groups, including gem-dimethyl and vinyl groups.[1][2] Its rigid conformation can enhance binding affinity to target proteins and improve metabolic stability by fortifying adjacent C-H bonds against oxidative degradation.[1][2]

-

The 4-Nitrophenyl Group: The nitrophenyl moiety is a common feature in various biologically active molecules and is frequently employed as a chromogenic substrate in enzyme assays, indicating a predisposition for interaction with enzyme active sites.[3] The nitro group's electron-withdrawing nature can also influence the electronic properties of the entire molecule.

-

The Nitrile Group: The nitrile functional group is a versatile pharmacophore. It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, and, critically, as a "warhead" for covalent inhibition of enzymes, particularly cysteine and serine proteases.[4][5][6] More than 60 FDA-approved drugs contain a nitrile moiety.[4][7]

The convergence of these three motifs in a single scaffold suggests a high probability of discovering novel biological activities for this compound.

Potential Therapeutic Applications

Based on the activities of structurally related compounds, we propose two primary areas for the investigation of this compound: oncology and enzyme inhibition.

Anticancer Activity

Derivatives of 1-phenylcyclopropane have demonstrated notable antiproliferative effects. For instance, certain 1-phenylcyclopropane carboxamide derivatives have been shown to inhibit the proliferation of human myeloid leukemia cell lines.[1][8] The incorporation of the nitrile group, a known pharmacophore in several anticancer drugs, further strengthens this potential.[9]

Proposed Mechanism of Action: Many small molecule kinase inhibitors feature nitrile groups, which can interact with the kinase active site.[10] These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K-AKT-mTOR and MAPK/ERK pathways.[11][12][13] The cyclopropyl group could serve to orient the molecule within the ATP-binding pocket of a target kinase, while the nitrile and nitrophenyl groups could form crucial interactions.

Quantitative Data from Analogous Compounds:

To illustrate the potential potency, the following table summarizes the IC50 values of structurally related compounds against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrimidine | 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [14] |

| Coumarin Sulfonamide | 78a | MCF-7 (Breast Cancer) | 10.95 ± 0.96 | [15] |

| Coumarin Sulfonamide | 78b | MCF-7 (Breast Cancer) | 10.62 ± 1.35 | [15] |

| Pyrazolo[4,3-c]hexahydropyridine | 31 | MDA-MB-231 (Breast Cancer) | 4.2 | [15] |

| Pyrazolo[4,3-c]hexahydropyridine | 31 | MCF-7 (Breast Cancer) | 2.4 | [15] |

| Pyridazine | 34 | MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [15] |

| Pyridazine | 34 | T-47D (Breast Cancer) | 0.43 ± 0.01 | [15] |

| s-Triazine | 97 | MCF-7 (Breast Cancer) | 0.77 ± 0.01 | [15] |

| s-Triazine | 98 | MCF-7 (Breast Cancer) | 0.1 ± 0.01 | [15] |

| s-Triazine | 99 | MDA-MB-231 (Breast Cancer) | 6.49 ± 0.04 | [15] |

Enzyme Inhibition

The presence of both a nitrile group and a 4-nitrophenyl moiety strongly suggests a potential for enzyme inhibition. The nitrile can act as a covalent inhibitor, while the 4-nitrophenyl group is a known substrate feature for several enzymes, including cytochrome P450s.[3][4][16]

Potential Targets:

-

Cysteine and Serine Proteases: The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack by cysteine or serine residues in the active sites of these enzymes, leading to covalent modification and inhibition.[4]

-

Cytochrome P450 (CYP) Enzymes: p-Nitrophenol is a known substrate and inhibitor of certain CYP isoforms, such as CYP2E1.[3][16] The 4-nitrophenyl group in the target molecule could direct it to the active site of these enzymes.

Quantitative Data from Analogous Compounds:

The following table presents the inhibitory activity of nitrophenyl-containing compounds against various enzymes.

| Compound Class | Target Enzyme | IC50/Ki | Reference |

| Nitro-substituted aurones | Xanthine Oxidase | IC50 values reported | [17] |

| Pyridine | CYP2E1 | Ki = 0.4 µM | [16] |

| Benzene | CYP2E1 | Ki = 8,400 µM | [16] |

| Antifungal drugs | CYP3A4 | IC50 in submicromolar range | [3] |

| 1,4-Benzoxazine derivatives | COX-2 | IC50 = 0.57–0.72 μM | [11] |

Experimental Protocols

To facilitate the investigation of this compound, detailed protocols for key in vitro assays are provided below.

Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Target cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18]

In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This assay determines the ability of the compound to inhibit a specific kinase.

Materials:

-

Target kinase

-

Kinase buffer

-

ATP

-

Fluorescently labeled substrate peptide

-

This compound

-

DMSO

-

TR-FRET detection reagents (e.g., LanthaScreen™)

-

384-well plates

-

Microplate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired concentrations. Prepare kinase, substrate, and ATP solutions in kinase buffer.

-

Kinase Reaction: Add the diluted compound, kinase, and substrate to the wells of a 384-well plate. Initiate the reaction by adding ATP. Include "no inhibitor" and "no enzyme" controls.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the TR-FRET detection reagents according to the manufacturer's protocol.

-

Signal Measurement: Measure the TR-FRET signal on a compatible plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control and determine the IC50 value.[5][19]

Cytochrome P450 Inhibition Assay

This assay evaluates the inhibitory effect of the compound on CYP enzyme activity.

Materials:

-

Human liver microsomes

-

Specific CYP isoform substrate (e.g., phenacetin for CYP1A2)

-

NADPH regenerating system

-

This compound

-

DMSO

-

Incubation buffer (e.g., potassium phosphate buffer)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare a pre-incubation mixture containing human liver microsomes, the compound at various concentrations, and the NADPH regenerating system in the incubation buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Initiate the reaction by adding the specific CYP substrate.

-

Incubation: Incubate at 37°C for a defined time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein.

-

LC-MS/MS Analysis: Analyze the supernatant for the formation of the substrate's metabolite using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of metabolite formation at each compound concentration and calculate the IC50 value.[20]

Mandatory Visualizations

Proposed Experimental Workflow for Anticancer Evaluation

Caption: Workflow for the in vitro evaluation of this compound as a potential anticancer agent.

Hypothesized Kinase Inhibition Signaling Pathway

Caption: Hypothesized inhibition of PI3K/AKT/mTOR and Raf/MEK/ERK signaling pathways.

Conclusion

While direct experimental evidence for the medicinal chemistry applications of this compound is currently lacking, a thorough analysis of its structural components provides a strong rationale for its investigation as a novel therapeutic agent. The confluence of a cyclopropyl ring for enhanced drug-like properties, a 4-nitrophenyl group for potential enzyme active site interactions, and a nitrile moiety for covalent inhibition presents a compelling profile for drug discovery. The proposed areas of oncology and enzyme inhibition offer promising starting points for a comprehensive evaluation of this molecule. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this intriguing compound.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. protocols.io [protocols.io]

- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Inhibition of p-nitrophenol hydroxylase in rat liver microsomes by small aromatic and heterocyclic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bmglabtech.com [bmglabtech.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

The Strategic Utility of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular scaffolds that offer unique structural and electronic properties is paramount. 1-(4-Nitrophenyl)cyclopropanecarbonitrile has emerged as a versatile and highly valuable building block, combining the rigid, three-dimensional framework of a cyclopropane ring with the electron-withdrawing prowess of a para-nitro-substituted phenyl group and a reactive nitrile moiety. This unique combination of functional groups imparts distinct reactivity, making it an attractive starting material for the synthesis of a diverse array of complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and insights into its role as a strategic tool in organic synthesis.

Physicochemical and Spectroscopic Properties

This compound is a stable, crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| CAS Number | 408328-42-7 | [1] |

| Appearance | Cream to yellow crystalline powder | |

| Purity | ≥98% | [1] |

| Storage | 4°C | [1] |

Spectroscopic Data:

-

¹H NMR: Aromatic protons would appear as two distinct doublets in the downfield region (around 7.5-8.3 ppm) characteristic of a para-substituted benzene ring. The cyclopropyl protons would exhibit complex multiplets in the upfield region (around 1.5-2.0 ppm).

-

¹³C NMR: Aromatic carbons would show distinct signals, with the carbon bearing the nitro group being significantly deshielded. The quaternary cyclopropyl carbon attached to the phenyl and nitrile groups, along with the two methylene carbons of the cyclopropane ring and the nitrile carbon, would also have characteristic chemical shifts.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the nitrile group (C≡N stretch) around 2230 cm⁻¹, the nitro group (asymmetric and symmetric NO₂ stretches) around 1520 and 1350 cm⁻¹, and C-H stretches of the aromatic and cyclopropyl groups.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 188.18.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes, primarily involving the construction of the cyclopropane ring onto a precursor bearing the 4-nitrophenyl group. Two plausible and efficient methods are outlined below.

Method 1: Cyclopropanation of 4-Nitrostyrene

This approach involves the reaction of 4-nitrostyrene with a suitable cyclopropanating agent. The Corey-Chaykovsky reaction, which utilizes a sulfur ylide, is a powerful method for the cyclopropanation of electron-deficient alkenes.[2][3][4][5]

Reaction Scheme:

Caption: Synthesis via Corey-Chaykovsky reaction.

Experimental Protocol (Adapted from analogous reactions):

-

Preparation of Dimethylsulfoxonium Methylide: To a suspension of trimethylsulfoxonium iodide in anhydrous DMSO under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH) portion-wise at room temperature. Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Cyclopropanation: To the freshly prepared solution of dimethylsulfoxonium methylide, add a solution of 4-nitrostyrene in DMSO dropwise at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Alkylation of 4-Nitrobenzyl Cyanide

This method involves the dialkylation of the active methylene group of 4-nitrobenzyl cyanide (also known as 4-nitrophenylacetonitrile) with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a strong base and a phase-transfer catalyst.[6][7][8]

Reaction Scheme:

Caption: Synthesis via dialkylation of 4-nitrobenzyl cyanide.

Experimental Protocol (General Procedure):

-

Reaction Setup: To a vigorously stirred solution of 4-nitrobenzyl cyanide and a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride in a suitable solvent (e.g., toluene or dichloromethane), add a concentrated aqueous solution of a strong base (e.g., 50% NaOH).

-

Alkylation: Add 1,2-dibromoethane to the biphasic mixture. Heat the reaction mixture to a specified temperature (e.g., 60-70 °C) and maintain stirring for several hours.

-

Reaction Monitoring and Work-up: Monitor the disappearance of the starting material by TLC or GC-MS. After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Applications as a Building Block in Organic Synthesis

The strategic placement of the nitro, cyano, and cyclopropyl functionalities makes this compound a versatile precursor for a range of valuable organic molecules.

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

The nitrile group can be readily hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Reaction Scheme:

Caption: Hydrolysis to the corresponding carboxylic acid.

Experimental Protocol:

A detailed protocol for this transformation is available, demonstrating its practical utility.

| Reactant | Molar Eq. | Amount |

| This compound | 1.0 | 12.77 g |

| Concentrated Sulfuric Acid | - | 56 mL |

| Water | - | 79 mL |

| Product Yield | 62% | 8.67 g |

Procedure:

-

Combine this compound, water, and concentrated sulfuric acid in a round-bottom flask.

-

Heat the mixture to reflux overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, and collect the precipitate by filtration.

-

Wash the solid with distilled water and dry under vacuum to obtain 1-(4-nitrophenyl)cyclopropanecarboxylic acid.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, opening up avenues for the synthesis of various anilines and their derivatives. These anilines are key precursors for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules.

Reaction Scheme:

Caption: Reduction of the nitro group to an amine.

Significance in Drug Discovery: The resulting 1-(4-aminophenyl)cyclopropanecarbonitrile is a valuable scaffold in medicinal chemistry. The presence of the primary amine allows for further functionalization, such as amide bond formation, sulfonylation, and diazotization, leading to the generation of diverse compound libraries for drug screening.

Ring-Opening Reactions of the Cyclopropane Ring

The cyclopropane ring, activated by the adjacent electron-withdrawing phenyl and nitrile groups, is susceptible to nucleophilic ring-opening reactions. This reactivity provides a pathway to functionalized open-chain compounds that would be challenging to synthesize through other methods.

Reaction Scheme:

Caption: Nucleophilic ring-opening of the cyclopropane.

This reaction allows for the introduction of a variety of nucleophiles, leading to the formation of γ-functionalized nitriles, which are versatile intermediates in organic synthesis.

The Role in Medicinal Chemistry and Drug Development

The incorporation of the cyclopropyl moiety into drug candidates is a well-established strategy in medicinal chemistry. The cyclopropane ring can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule.[9] The 4-nitrophenyl group, upon reduction to the aniline, provides a key vector for further derivatization and interaction with biological targets. The nitrile group is also a common pharmacophore found in numerous approved drugs, where it can act as a hydrogen bond acceptor or be metabolized to other functional groups.[10]

Derivatives of this compound hold potential for the development of novel therapeutics in various areas, including but not limited to:

-

Enzyme Inhibitors: The rigid cyclopropane scaffold can orient functional groups in a precise manner for optimal binding to an enzyme's active site.

-

Receptor Ligands: The unique three-dimensional shape of cyclopropane-containing molecules can lead to high-affinity and selective interactions with G-protein coupled receptors (GPCRs) and other receptor families.

-

Anticancer Agents: The nitroaromatic moiety is a known feature in some anticancer drugs, and its combination with the cyclopropyl and nitrile groups could lead to novel compounds with cytotoxic activity.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. Its synthesis from readily available starting materials, combined with the diverse reactivity of its constituent functional groups, makes it a valuable tool for the construction of complex molecular architectures. The detailed experimental protocols and synthetic strategies outlined in this guide are intended to facilitate its use by researchers and professionals in the field, ultimately enabling the discovery and development of novel chemical entities with important applications in science and medicine. Further exploration of the reactivity of this scaffold is likely to uncover even more innovative applications in the years to come.

References

- 1. chemscene.com [chemscene.com]

- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Tandem Michael Addition-Cyclization of Nitroalkenes with 1,3-Dicarbonyl Compounds Accompanied by Removal of Nitro Group. | Semantic Scholar [semanticscholar.org]

Methodological & Application

detailed experimental protocol for 1-(4-Nitrophenyl)cyclopropanecarbonitrile synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient phase-transfer catalyzed (PTC) cyclopropanation of 4-nitrobenzyl cyanide with 1,2-dibromoethane. This method offers high yields and simplified purification procedures, making it suitable for laboratory-scale synthesis. All quantitative data is summarized for clarity, and a detailed workflow is presented visually.

Introduction

This compound is a versatile intermediate possessing a unique strained ring system and a reactive nitrile group, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. The presence of the nitro group provides a handle for further chemical transformations, such as reduction to the corresponding amine, enabling the synthesis of a diverse range of derivatives. The cyclopropane motif is a common feature in many biologically active molecules, often conferring unique conformational properties and metabolic stability. This protocol details a reliable synthesis of this compound utilizing phase-transfer catalysis.

Reaction Scheme

The synthesis proceeds via the deprotonation of 4-nitrobenzyl cyanide by a strong base under biphasic conditions. The resulting carbanion then undergoes a nucleophilic substitution with 1,2-dibromoethane, facilitated by a phase-transfer catalyst, to form the cyclopropane ring.

Scheme 1: Synthesis of this compound

(Not a formal chemical diagram, but a representation of the overall transformation)

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Nitrobenzyl Cyanide | [1][2] |

| Reagent | 1,2-Dibromoethane | |

| Base | 50% Aqueous Sodium Hydroxide | |

| Phase-Transfer Catalyst | Tetra-n-butylammonium bromide (TBAB) | |

| Solvent | Toluene | |

| Reaction Temperature | 25-30 °C | |

| Reaction Time | 2-3 hours | |

| Yield | 85-95% | |

| Melting Point | 113-115 °C | |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Purity (typical) | ≥98% | [3] |

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions.

Materials:

-

4-Nitrobenzyl cyanide (CAS: 555-21-5)[4]

-

1,2-Dibromoethane (CAS: 106-93-4)

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Tetra-n-butylammonium bromide (TBAB) (CAS: 1643-19-2)

-

Toluene

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-nitrobenzyl cyanide (10.0 g, 61.7 mmol) and tetra-n-butylammonium bromide (1.0 g, 3.1 mmol).

-

Addition of Solvent and Base: To the flask, add toluene (50 mL) and 50% aqueous sodium hydroxide solution (20 mL).

-

Addition of Alkylating Agent: Begin vigorous stirring of the two-phase mixture. Through the dropping funnel, add 1,2-dibromoethane (12.8 g, 68.0 mmol) dropwise over a period of 30 minutes. An exothermic reaction should be observed. Maintain the reaction temperature between 25-30 °C, using a water bath for cooling if necessary.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1).

-